molecular formula C14H20N6O3 B5682950 1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5682950
M. Wt: 320.35 g/mol
InChI Key: WUMGGFUVHZIJPO-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a purine core substituted with a piperazine moiety, making it a valuable molecule for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of the purine core with a suitable piperazine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
  • 7-cyclopentyl-N,N-dimethyl-2-((5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)pyridin-2-yl)amino)thieno[3,2-d]pyrimidine-6-carboxamide

Uniqueness

1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .

Properties

IUPAC Name

1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-16-4-6-19(7-5-16)10(21)8-20-9-15-12-11(20)13(22)18(3)14(23)17(12)2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMGGFUVHZIJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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